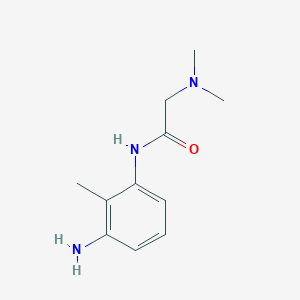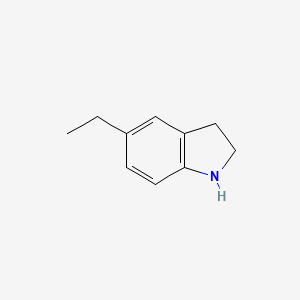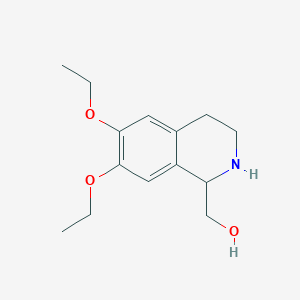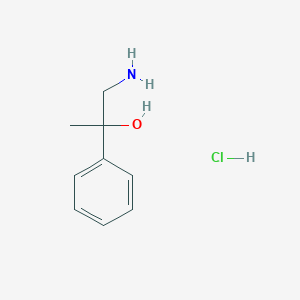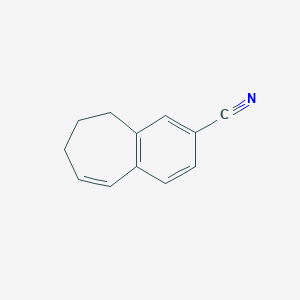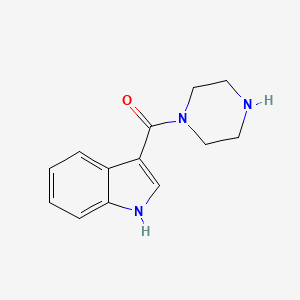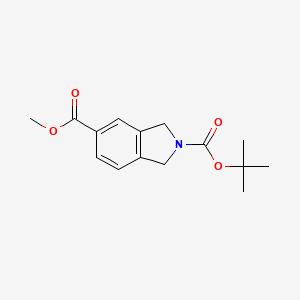
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Übersicht
Beschreibung
“2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate” is a chemical compound with the CAS Number: 368441-44-5. Its molecular weight is 277.32 and its IUPAC name is 2-tert-butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-11-6-5-10(13(17)19-4)7-12(11)9-16/h5-7H,8-9H2,1-4H3 .Wissenschaftliche Forschungsanwendungen
Catalytic Activities
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate and its derivatives exhibit catalytic properties in various chemical reactions. For instance, a manganese(II) isoindoline complex has shown catalytic efficiency in the oxidation of 3,5-di-tert-butylcatechol and o-aminophenol, indicating potential use in catecholase and phenoxazinone synthase activities (Kaizer et al., 2008). Additionally, iron(III) complexes with isoindoline ligands have been studied as functional models for intradiol-cleaving catechol dioxygenases, exhibiting high selectivity in catalytic reactions (Váradi et al., 2013).
Chemical Synthesis and Reactions
Isoindoline derivatives have been utilized in the synthesis of various chemical compounds. They serve as intermediates in the synthesis of amino acid derivatives, as evidenced by the hydroformylation of a 2-tert-butyl-Δ4-1,3-oxazoline derivative (Kollár & Sándor, 1993), and in the preparation of unnatural amino acid derivatives through click chemistry (Patil & Luzzio, 2017). The molecule also plays a role in the synthesis of isoindolinones and tert-butyl sulfoxides, demonstrating its versatility in organic synthesis (Kawȩcki, Stańczyk, & Jaglińska, 2017).
Crystallography and Structural Analysis
The molecular structure of N-(4-tert-Butylbenzyl)phthalimide, a derivative of isoindoline, has been investigated, providing insights into the arrangement and bonding patterns of similar compounds (Li, Simpson, & Li, 2009). Such studies are crucial for understanding the physical and chemical properties of these compounds.
Radical Polymerization
In the field of polymer science, tert-butyl derivatives of isoindoline have been studied in the initiation of radical polymerization of methyl methacrylate (Griffiths, Rizzardo, & Solomon, 1982). This research contributes to the development of new polymerization techniques and materials.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-O-tert-butyl 5-O-methyl 1,3-dihydroisoindole-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-11-6-5-10(13(17)19-4)7-12(11)9-16/h5-7H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRDEEKSHOAQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591964 | |
| Record name | 2-tert-Butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate | |
CAS RN |
368441-44-5 | |
| Record name | 2-tert-Butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

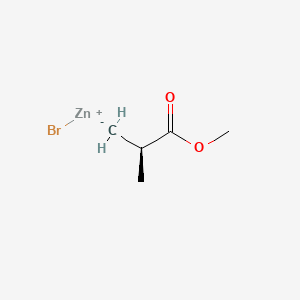
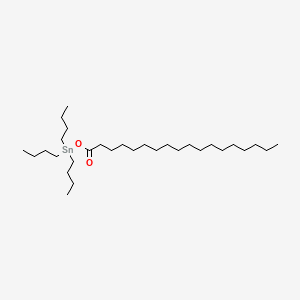
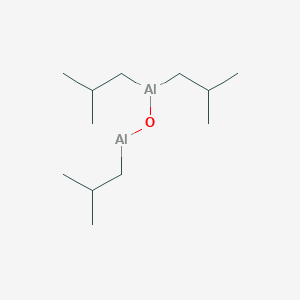
![Ethyl 8-oxo-5,8-dihydropyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B1627172.png)
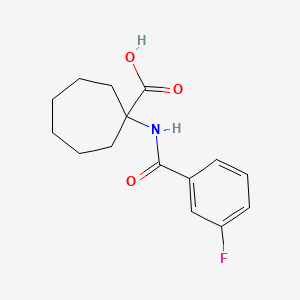
![3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol](/img/structure/B1627175.png)
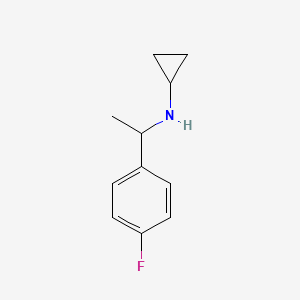
![N-[2-(aminomethyl)phenyl]Methanesulfonamide](/img/structure/B1627179.png)
